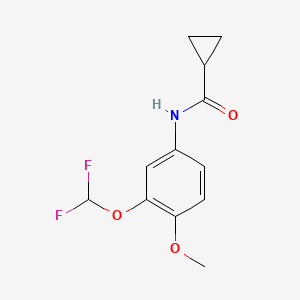
n-(3-(Difluoromethoxy)-4-methoxyphenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(Difluoromethoxy)-4-methoxyphenyl)cyclopropanecarboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropane ring attached to a carboxamide group, with difluoromethoxy and methoxy substituents on the phenyl ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Métodos De Preparación
The synthesis of N-(3-(Difluoromethoxy)-4-methoxyphenyl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Alkylation: The starting material, 3-nitro-4-hydroxybenzoic acid ester, undergoes alkylation to introduce the cyclopropyl group.
Reduction: The nitro group is reduced to an amine.
Diazotization: The amine is converted to a diazonium salt.
Hydrolysis: The diazonium salt is hydrolyzed to form the corresponding phenol.
Alkylation: The phenol is alkylated with difluoromethylating agents to introduce the difluoromethoxy group.
Deprotection: Any protecting groups used during the synthesis are removed to yield the final product.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and other advanced techniques.
Análisis De Reacciones Químicas
N-(3-(Difluoromethoxy)-4-methoxyphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The methoxy and difluoromethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
N-(3-(Difluoromethoxy)-4-methoxyphenyl)cyclopropanecarboxamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(3-(Difluoromethoxy)-4-methoxyphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the TGF-β1/Smad signaling pathway, which plays a crucial role in the epithelial-mesenchymal transition (EMT) and fibrosis. By reducing the phosphorylation of Smad2/3, the compound can decrease the expression of fibrotic markers such as α-SMA, vimentin, and collagen I, while increasing the expression of E-cadherin .
Comparación Con Compuestos Similares
N-(3-(Difluoromethoxy)-4-methoxyphenyl)cyclopropanecarboxamide can be compared with other similar compounds, such as:
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Another cyclopropane-containing compound studied for its anti-inflammatory properties.
Difluoromethoxylated Ketones: These compounds serve as building blocks for synthesizing various nitrogen-containing heterocycles, highlighting the versatility of the difluoromethoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C12H13F2NO3 |
|---|---|
Peso molecular |
257.23 g/mol |
Nombre IUPAC |
N-[3-(difluoromethoxy)-4-methoxyphenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H13F2NO3/c1-17-9-5-4-8(6-10(9)18-12(13)14)15-11(16)7-2-3-7/h4-7,12H,2-3H2,1H3,(H,15,16) |
Clave InChI |
IMZMTJLUJGZAMT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)NC(=O)C2CC2)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



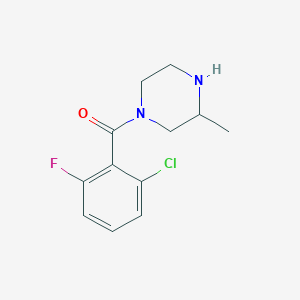
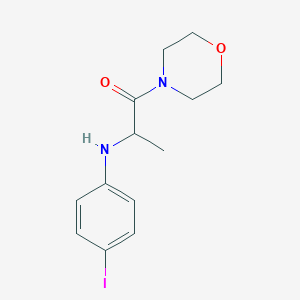
![(3AR,7aR)-1,3-dineopentyloctahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14912791.png)
![2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B14912797.png)
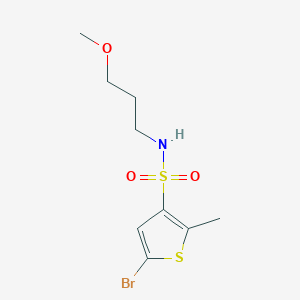
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(pyridin-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-yl]acetamide](/img/structure/B14912810.png)

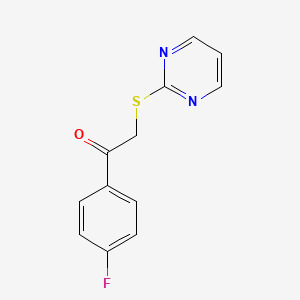
![7-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14912827.png)
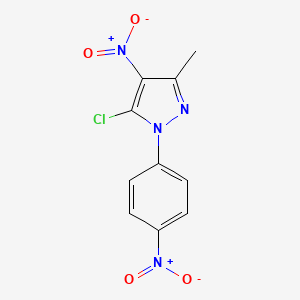
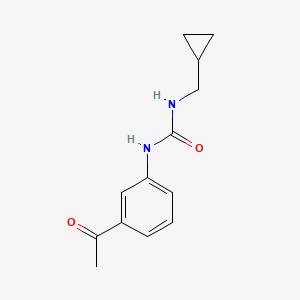

![n-(Benzo[d]thiazol-2-ylmethyl)-4-methylaniline](/img/structure/B14912860.png)
